molecular formula C16H19ClN2O B2610153 1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide CAS No. 1152983-43-1

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide

Cat. No. B2610153
CAS RN: 1152983-43-1
M. Wt: 290.79
InChI Key: DOQWPWSBIUIUBM-UHFFFAOYSA-N
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Description

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an important enzyme that plays a crucial role in many physiological processes.

Scientific Research Applications

Anti-inflammatory Properties

Research has identified the anti-inflammatory effects of certain isoquinoline carboxamide derivatives, highlighting their potential role in treating inflammation. One study demonstrated that pretreatment with these compounds inhibited oedema formation in animal models, suggesting an in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands (S. R. Torres et al., 1999).

Analytical Applications

Isoquinoline-3-carboxamides have been studied for their unusual fragmentation behavior under mass spectrometric conditions, providing insights into the analytical detection and characterization of this class of compounds. Such research aids in the development of LC/MS-based screening procedures for detecting model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (S. Beuck et al., 2009).

Radioligand Development for Imaging

A series of studies focused on the synthesis and in vitro characterization of isoquinoline carboxamide derivatives for their application as PET radioligands. These compounds, by targeting peripheral benzodiazepine receptors, show promise for imaging purposes in medical diagnostics, particularly for mapping the distribution and density of these receptors in human tissues (Weiping Yu et al., 2008).

Antitumor Activity

Isoquinoline derivatives have also been synthesized and evaluated for their antineoplastic activity, with certain compounds displaying promising results against leukemia in mice. This line of research underscores the potential of isoquinoline-3-carboxamides and their derivatives in the development of new cancer therapies (M. Liu et al., 1995).

Enzyme Induction

Research has also indicated that isoquinoline carboxamides can induce cytochrome P-450 isozymes, suggesting implications for drug metabolism and the potential for influencing the pharmacokinetics of co-administered drugs. This aspect of research highlights the importance of understanding the metabolic pathways and interactions of these compounds (M. Totis et al., 1989).

properties

IUPAC Name

1-chloro-N-methyl-N-(3-methylbutan-2-yl)isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10(2)11(3)19(4)16(20)14-9-12-7-5-6-8-13(12)15(17)18-14/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWPWSBIUIUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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